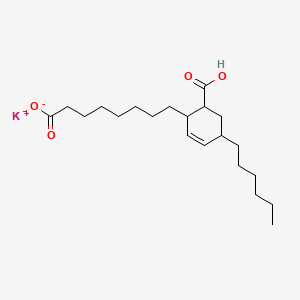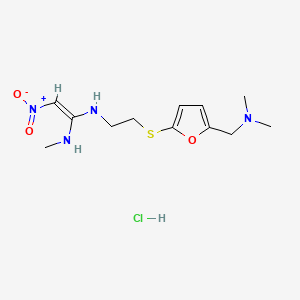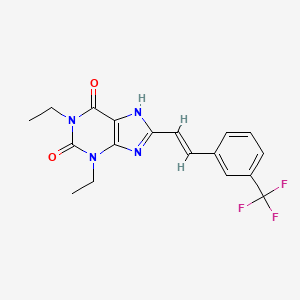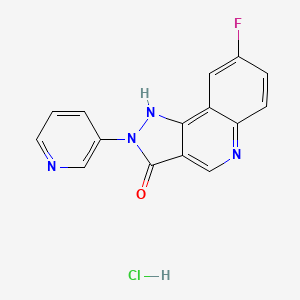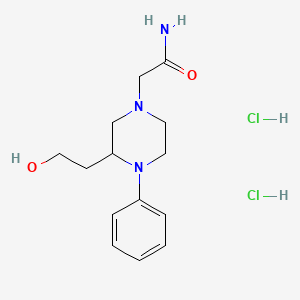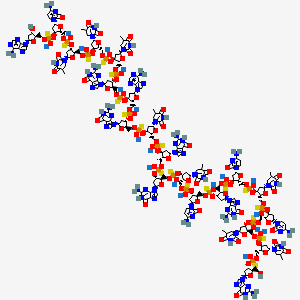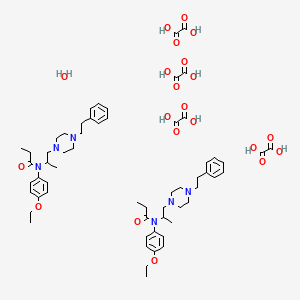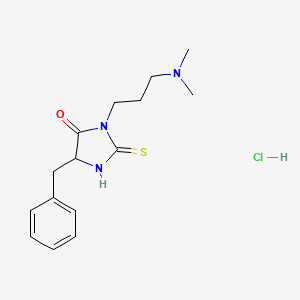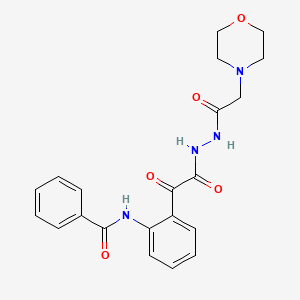
Hydrazine, 2-((o-benzamidophenyl)oxalyl)-1-(morpholinoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzamide, oxalyl, and morpholinoacetyl groups, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of Benzamidophenyl Intermediate: This involves the reaction of o-phenylenediamine with benzoyl chloride to form o-benzamidophenyl.
Oxalylation: The intermediate is then reacted with oxalyl chloride to introduce the oxalyl group.
Morpholinoacetylation: Finally, the compound is reacted with morpholinoacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((o-Benzamidophenyl)oxalyl)-1-(piperidinoacetyl)hydrazine: Similar structure but with a piperidinoacetyl group instead of morpholinoacetyl.
2-((o-Benzamidophenyl)oxalyl)-1-(ethylacetyl)hydrazine: Contains an ethylacetyl group instead of morpholinoacetyl.
Uniqueness
2-((o-Benzamidophenyl)oxalyl)-1-(morpholinoacetyl)hydrazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
85080-21-3 |
|---|---|
Formule moléculaire |
C21H22N4O5 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-morpholin-4-ylacetyl)hydrazinyl]-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O5/c26-18(14-25-10-12-30-13-11-25)23-24-21(29)19(27)16-8-4-5-9-17(16)22-20(28)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,23,26)(H,24,29) |
Clé InChI |
SKPLNLRGMUKZBH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NNC(=O)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


